Tetradecyl nonadecafluorodecanoate
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Overview
Description
Preparation Methods
The synthesis of tetradecyl nonadecafluorodecanoate typically involves the esterification of nonadecafluorodecanoic acid with tetradecanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Chemical Reactions Analysis
Tetradecyl nonadecafluorodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution
Scientific Research Applications
Tetradecyl nonadecafluorodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes due to its unique surface-active properties.
Biology: The compound is used in the study of cell membranes and lipid bilayers because of its ability to interact with lipid molecules.
Industry: The compound is used in the production of fluoropolymer coatings, which provide excellent resistance to chemicals and high temperatures
Mechanism of Action
The mechanism of action of tetradecyl nonadecafluorodecanoate involves its interaction with lipid molecules. The fluorinated tail of the compound interacts with the hydrophobic regions of lipid bilayers, while the ester group can form hydrogen bonds with the hydrophilic regions. This interaction can alter the properties of the lipid bilayer, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Tetradecyl nonadecafluorodecanoate is unique among similar compounds due to its specific combination of a long fluorinated chain and an ester functional group. Similar compounds include:
Perfluorooctanoic acid (PFOA): Known for its use in the production of Teflon, PFOA has a shorter fluorinated chain and lacks the ester group.
Perfluorooctane sulfonate (PFOS): Another widely used perfluorinated compound, PFOS has a sulfonate group instead of an ester group.
Perfluorodecanoic acid (PFDA): Similar in structure but lacks the tetradecyl ester group, making it less hydrophobic and less surface-active
This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
250237-67-3 |
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Molecular Formula |
C24H29F19O2 |
Molecular Weight |
710.5 g/mol |
IUPAC Name |
tetradecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate |
InChI |
InChI=1S/C24H29F19O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-45-15(44)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)23(39,40)24(41,42)43/h2-14H2,1H3 |
InChI Key |
FLGQKJNKBKJPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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